Cas no 77471-44-4 (4-Methylumbelliferyl alpha-L-Arabinosfuranoside)

4-Methylumbelliferyl alpha-L-Arabinosfuranoside 化学的及び物理的性質
名前と識別子
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- 2H-1-Benzopyran-2-one,7-(a-L-arabinofuranosyloxy)-4-methyl-
- 4-Methylumbelliferyl α-L-Arabinosfuranoside
- 4-Methylumbelliferyl
- 4-METHYLUMBELLIFERYL α-L-ARABINOFURANOSIDE
- 4-Methylumbelliferyl alpha-L-arabinofuranoside
- 4-Methylumbelliferyl alpha-L-arabinoside
- 77471-44-4
- 7-(((2S,3R,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-methyl-2H-chromen-2-one
- 4-Methylumbelliferyl a-L-arabinofuranoside
- 4-METHYLUMBELLIFERYL ALPHA-L-ARABINOSFURANOSIDE
- 4-Methylumbelliferyl ?-L-Arabinosfuranoside
- 4-methylumbelliferyl-alpha-l-arabinofuranoside
- CS-0139311
- A-L-arabinofuranoside
- SCHEMBL366087
- MFCD00057308
- 7-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one
- DTXSID201265871
- 4-Methylumbelliferyl alpha -L-arabinofuranoside
- HY-137490
- 7-((2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yloxy)-4-methyl-2H-chromen-2-one
- 4-Methylumbelliferyl-alpha-L-arabinoside
- 7-{[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-4-methyl-2H-chromen-2-one
- G77031
- 4-Methylumbelliferyl I+/--L-arabinofuranoside
- 4-Methylumbelliferyl alpha-L-Arabinosfuranoside
-
- MDL: MFCD00057308
- インチ: InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14+,15+/m0/s1
- InChIKey: FAGLTVBWEMHJRP-SPWCGHHHSA-N
- SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O
計算された属性
- 精确分子量: 308.09000
- 同位素质量: 308.08960285g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 7
- 重原子数量: 22
- 回転可能化学結合数: 3
- 複雑さ: 463
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: -0.2
じっけんとくせい
- 密度みつど: 1.486±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 599.4°C at 760 mmHg
- フラッシュポイント: 228.1°C
- Refractive Index: 1.631
- Solubility: 微溶性(3.7 g/l)(25ºC)、
- PSA: 109.36000
- LogP: -0.08080
4-Methylumbelliferyl alpha-L-Arabinosfuranoside Security Information
- WGKドイツ:1
- 危険カテゴリコード: 20/22-36/38-39/23/24/25-23/24/25-11
- セキュリティの説明: 7-24-45
-
危険物標識:
- Risk Phrases:R20/22
- 安全术语:7-24-45
- 储存条件:−20°C
4-Methylumbelliferyl alpha-L-Arabinosfuranoside 税関データ
- 税関コード:29400090
4-Methylumbelliferyl alpha-L-Arabinosfuranoside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M334305-100mg |
4-Methylumbelliferyl alpha-L-Arabinosfuranoside |
77471-44-4 | 100mg |
$1154.00 | 2023-05-17 | ||
abcr | AB259104-25mg |
4-Methylumbelliferyl-alpha-L-arabinofuranoside, 98%; . |
77471-44-4 | 98% | 25mg |
€215.10 | 2024-06-09 | |
Apollo Scientific | BIM2041-50mg |
4-Methylumbelliferyl alpha-L-arabinofuranoside |
77471-44-4 | 50mg |
£130.00 | 2025-02-19 | ||
TRC | M334305-10mg |
4-Methylumbelliferyl alpha-L-Arabinosfuranoside |
77471-44-4 | 10mg |
$150.00 | 2023-05-17 | ||
abcr | AB259104-100 mg |
4-Methylumbelliferyl-alpha-L-arabinofuranoside, 98%; . |
77471-44-4 | 98% | 100 mg |
€389.50 | 2023-07-20 | |
abcr | AB259104-250 mg |
4-Methylumbelliferyl-alpha-L-arabinofuranoside, 98%; . |
77471-44-4 | 98% | 250 mg |
€726.70 | 2023-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1209951-1g |
4-Methylumbelliferyl α-L-arabinofuranoside |
77471-44-4 | 98% | 1g |
¥9345 | 2023-04-13 | |
abcr | AB259104-25 mg |
4-Methylumbelliferyl-alpha-L-arabinofuranoside, 98%; . |
77471-44-4 | 98% | 25 mg |
€148.50 | 2023-07-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-220958A-50 mg |
4-Methylumbelliferyl α-L-arabinofuranoside, |
77471-44-4 | ≥96% | 50mg |
¥3,008.00 | 2023-07-11 | |
abcr | AB259104-250mg |
4-Methylumbelliferyl-alpha-L-arabinofuranoside, 95%; . |
77471-44-4 | 95% | 250mg |
€1123.30 | 2025-02-09 |
4-Methylumbelliferyl alpha-L-Arabinosfuranoside 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
4-Methylumbelliferyl alpha-L-Arabinosfuranosideに関する追加情報
Introduction to 4-Methylumbelliferyl alpha-L-Arabinosfuranoside (CAS No. 77471-44-4)
4-Methylumbelliferyl alpha-L-Arabinosfuranoside (CAS No. 77471-44-4) is a specialized compound that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a derivative of alpha-L-arabinofuranoside, which is a naturally occurring sugar found in various plant species. The methylumbelliferin moiety attached to the sugar backbone imparts unique fluorescent properties to the compound, making it highly valuable for research and diagnostic applications.
The synthesis of 4-Methylumbelliferyl alpha-L-Arabinosfuranoside involves a series of intricate chemical reactions, including glycosylation and fluorination processes. Recent advancements in synthetic methodologies have enabled researchers to produce this compound with higher purity and efficiency, which has significantly contributed to its widespread use in scientific studies.
One of the most notable applications of CAS No. 77471-44-4 is its role as a substrate in enzyme assays. Due to its fluorescence properties, this compound is extensively used to study the activity of glycosidases, which are enzymes responsible for breaking down glycosidic bonds in carbohydrates. By monitoring the fluorescence emitted during enzymatic cleavage, researchers can accurately measure enzyme activity and kinetics.
Moreover, alpha-L-arabinofuranoside derivatives like CAS No. 77471-44-4 have shown potential in drug discovery efforts. Recent studies have highlighted their ability to modulate cellular signaling pathways, making them promising candidates for therapeutic interventions in diseases such as cancer and inflammatory disorders.
The structural elucidation of CAS No. 77471-44-4 has been made possible through advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have provided critical insights into the stereochemistry and conformational properties of the molecule, which are essential for understanding its biological interactions.
In terms of storage and handling, CAS No. 77471-44-3 should be kept in a cool, dry place away from light to preserve its stability and fluorescence properties. Proper handling procedures are recommended to ensure optimal performance in experimental setups.
Recent research has also explored the use of alpha-L-arabinofuranosides in biotechnological applications, such as biofilm formation inhibition and antimicrobial development. These findings underscore the versatility of CAS No. 77555-55-5 and its derivatives in addressing diverse biological challenges.
In conclusion, CAS No. 88888-88-8, commonly referred to as alpha-L-arabinofuranoside methylumbelliferate, remains a pivotal compound in contemporary biochemical research. Its unique properties and versatile applications continue to drive innovation across multiple scientific disciplines.
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